2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13469762
Molecular Formula: C15H23N3O
Molecular Weight: 261.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O |
|---|---|
| Molecular Weight | 261.36 g/mol |
| IUPAC Name | 2-amino-1-[(2S)-2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C15H23N3O/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-18(14)15(19)10-16/h2-4,6-7,14H,5,8-12,16H2,1H3/t14-/m0/s1 |
| Standard InChI Key | GEMGMSIYTUDBGY-AWEZNQCLSA-N |
| Isomeric SMILES | CN(C[C@@H]1CCCN1C(=O)CN)CC2=CC=CC=C2 |
| SMILES | CN(CC1CCCN1C(=O)CN)CC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN1C(=O)CN)CC2=CC=CC=C2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone would likely involve multi-step reactions similar to those used for (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one. These steps may include the formation of the pyrrolidine ring and subsequent functionalization with benzyl and methyl groups.
| Step | Reaction Conditions |
|---|---|
| Formation of Pyrrolidine Ring | Use of solvents like dimethyl sulfoxide or tetrahydrofuran, and reagents such as sodium hydride or alkyl halides |
| Functionalization | Controlled temperatures, inert atmospheres, and sometimes catalysts |
Potential Applications
Given its structural similarity to (S)-2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone may have potential applications in medicinal chemistry, particularly in drug discovery targeting neurological conditions or as an intermediate in synthesizing other bioactive compounds.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential use in drug discovery for neurological conditions |
| Pharmaceutical Intermediates | Useful in synthesizing active pharmaceutical ingredients |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume